molecular formula C4H11N3O2S B11040362 N-carbamimidoylpropane-2-sulfonamide

N-carbamimidoylpropane-2-sulfonamide

Cat. No.: B11040362
M. Wt: 165.22 g/mol
InChI Key: MBOSLEUEPBLHOQ-UHFFFAOYSA-N
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Description

{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE is a synthetic compound with a complex structure that includes both amino and sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps, starting with the preparation of the amino and sulfone precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE is unique due to its specific combination of amino and sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

2-propan-2-ylsulfonylguanidine

InChI

InChI=1S/C4H11N3O2S/c1-3(2)10(8,9)7-4(5)6/h3H,1-2H3,(H4,5,6,7)

InChI Key

MBOSLEUEPBLHOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N=C(N)N

Origin of Product

United States

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